molecular formula C16H10ClN5O3 B2944328 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide CAS No. 941882-93-5

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide

Número de catálogo: B2944328
Número CAS: 941882-93-5
Peso molecular: 355.74
Clave InChI: RGWCAYVLPNGOFF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a 3-chlorophenyl group at position 1 and a furan-2-carboxamide substituent at position 3. This scaffold is structurally analogous to kinase inhibitors and antiviral agents, as pyrazolo[3,4-d]pyrimidinones are known for their bioactivity in modulating enzymatic pathways .

Propiedades

IUPAC Name

N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN5O3/c17-10-3-1-4-11(7-10)22-14-12(8-19-22)16(24)21(9-18-14)20-15(23)13-5-2-6-25-13/h1-9H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWCAYVLPNGOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Actividad Biológica

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide is a compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. This class is recognized for its diverse biological activities, particularly in anticancer and kinase inhibition applications. This article delves into the biological activity of this specific compound, summarizing key research findings and data.

Chemical Structure and Properties

The compound's structure consists of a pyrazolo[3,4-d]pyrimidine core fused with a furan-2-carboxamide moiety. The presence of a chlorophenyl substituent enhances its lipophilicity and potential interaction with biological targets. The molecular formula is C18H14ClN5O2C_{18}H_{14}ClN_{5}O_{2}, with a molecular weight of approximately 383.77 g/mol.

Anticancer Properties

Research indicates that N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide exhibits significant anticancer properties through its action as a kinase inhibitor. It has shown activity against various kinases involved in cell signaling pathways, such as:

  • Aurora Kinase
  • FLT3
  • JAK2

In preclinical studies, this compound demonstrated promising results against several cancer cell lines, suggesting its potential as an effective therapeutic agent for cancer treatment .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific kinases that play crucial roles in cancer cell proliferation and survival. By inhibiting these kinases, the compound can disrupt signaling pathways essential for tumor growth and metastasis.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the antiproliferative effects of this compound on various human cancer cell lines. The National Cancer Institute (NCI) Developmental Therapeutic Program assessed its growth-inhibitory activity across 60 different carcinoma cell lines. The results indicated that the compound exhibited a mean growth inhibition (GI%) of approximately 43.9% across these lines .

CompoundIC50 (µM)Growth Inhibition (%)
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide0.78 (CDK2)43.9%

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinities of this compound with target proteins compared to known inhibitors. The binding modes observed were similar to those of established anticancer agents, indicating its potential as a lead compound for further development .

Comparación Con Compuestos Similares

Core Scaffold and Substituent Variations

The target compound shares a pyrazolo[3,4-d]pyrimidinone core with several analogs but differs in substituent composition:

Compound Name / ID Core Structure Position 1 Position 5 Key Functional Groups Reference
Target Compound Pyrazolo[3,4-d]pyrimidinone 3-Chlorophenyl Furan-2-carboxamide Chlorine, carboxamide, furan
10a () Pyrazolo[3,4-d]pyrimidinone 4-Chlorophenyl Sulfonamide-thiazolyl Chlorine, sulfonamide, thioxo
10b () Pyrazolo[3,4-d]pyrimidinone 4-Chlorophenyl Sulfonamide-pyrimidinyl Fluorine, sulfonamide, methylpyrimidine
Example 53 () Pyrazolo[3,4-d]pyrimidinone Fluorochrome-ethyl Fluoro-benzamide Fluorine, chromen-2-yl, isopropyl
ZINC3329515 () Pyrazolo[3,4-d]pyrimidinone 3-Chlorophenyl N-Methylacetamide Chlorine, acetamide

Key Observations :

  • Substituent Diversity : The target compound’s furan-2-carboxamide group distinguishes it from sulfonamide (10a, 10b) or acetamide (ZINC3329515) derivatives. Sulfonamides enhance polarity and solubility, whereas furan rings may influence π-π stacking or metabolic stability .
  • Halogen Effects : The 3-chlorophenyl group in the target compound and ZINC3329515 contrasts with the 4-chlorophenyl/fluorophenyl groups in 10a and 10b. Halogen position impacts steric hindrance and target binding .

Physicochemical and Spectral Properties

Comparative data for melting points (MP) and spectral features highlight structural influences:

Compound MP (°C) IR Peaks (cm⁻¹) Notable NMR Signals (δ, ppm) Molecular Weight (g/mol)
Target Compound Not reported Inferred: C=O (~1700), C-Cl (~750) Expected: Aromatic H (~7.0–8.5), furan protons (~6.5–7.5) Calculated: ~383.8
10a () 131–132 NH (3320), C=O (1680), C=S (1210) NH (10.3), thiazole (7.2–8.1) 714.01
10b () 138–140 CH3 (2960), C=O (1675) Methylpyrimidine (2.4), SO2NH (10.5) 722.76
Example 53 () 175–178 Not reported Not reported 589.1

Analysis :

  • The target compound’s furan carboxamide likely reduces molecular weight compared to sulfonamide derivatives (e.g., 10a, 10b).
  • The absence of a thioxo (C=S) group in the target may alter redox stability compared to 10a and 10b .

Challenges and Opportunities

  • Solubility : The target compound’s furan carboxamide may reduce aqueous solubility compared to sulfonamide derivatives, necessitating formulation optimization.
  • Metabolic Stability : Furan rings are prone to oxidative metabolism, suggesting a need for prodrug strategies or structural tweaking .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.